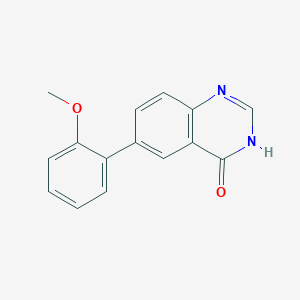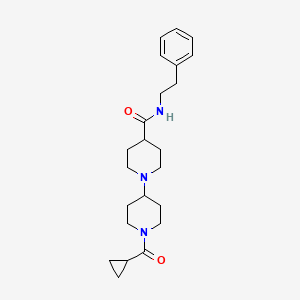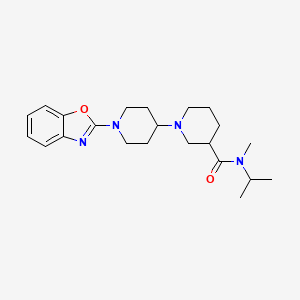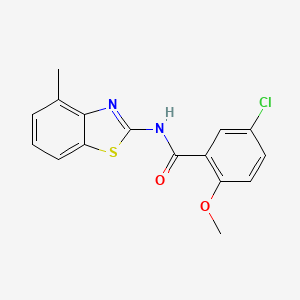
6-(2-methoxyphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as methoxyphenyl quinazolinone, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. The focus of
作用机制
The mechanism of action of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neuroinflammation, and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell survival. Methoxyphenyl quinazolinone has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
Methoxyphenyl quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory effects in various animal models of inflammation.
实验室实验的优点和局限性
Methoxyphenyl quinazolinone has several advantages as a research tool, including its high potency and selectivity for various targets involved in cancer and neurological disorders. This compound can be easily synthesized in the laboratory, and its purity and yield can be improved through various purification methods. However, there are also limitations to the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone, including the development of more potent and selective analogs, the investigation of its potential therapeutic properties in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone as a therapeutic agent.
合成方法
Methoxyphenyl quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. The resulting intermediate is then subjected to a reaction with 2-chlorobenzaldehyde, which leads to the formation of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone. The purity and yield of this compound can be improved through various purification methods, such as recrystallization and column chromatography.
科学研究应用
Methoxyphenyl quinazolinone has been investigated for its potential therapeutic properties in various fields of research, including cancer, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been studied for its anti-inflammatory properties in various animal models.
属性
IUPAC Name |
6-(2-methoxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-11(14)10-6-7-13-12(8-10)15(18)17-9-16-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHHPVRXIAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041038.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)

![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![N-butyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6041062.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6041085.png)
![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6041090.png)
![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
